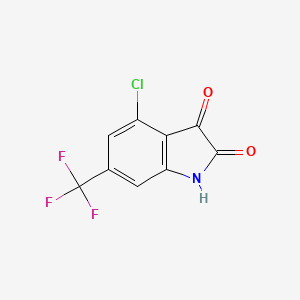

4-Chloro-6-(trifluoromethyl)indoline-2,3-dione

Descripción

Propiedades

IUPAC Name |

4-chloro-6-(trifluoromethyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF3NO2/c10-4-1-3(9(11,12)13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADKGWVLINRNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744903 | |

| Record name | 4-Chloro-6-(trifluoromethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332606-83-3 | |

| Record name | 4-Chloro-6-(trifluoromethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Electrophilic Trifluoromethylation

A patent by WO2016199789A1 describes trifluoromethylation using trimethyl(trifluoromethyl)silane (Me₃SiCF₃) in the presence of tetrabutylammonium chloride (n-Bu₄NCl) and sodium acetate (NaOAc) in tetrahydrofuran (THF). Applied to 4-chloroindoline-2,3-dione, this method facilitates electrophilic aromatic substitution at the 6-position.

Reaction Parameters :

-

Substrate : Me₃SiCF₃ molar ratio = 1 : 1.5

-

Catalyst: n-Bu₄NCl (10 mol%)

-

Base: NaOAc (2 equivalents)

Challenges :

-

Regioselectivity : The electron-withdrawing nature of the existing chlorine atom directs -CF₃ to the meta position (C6), but competing ortho/para substitution may occur.

-

Yield Limitation : Reported yields for analogous systems range from 65–72% due to byproduct formation.

Comparative Analysis of Synthetic Routes

*Theorized based on analogous reactions.

Critical Considerations in Process Optimization

Purification Techniques

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-6-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Diols and other reduced forms.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Chloro-6-(trifluoromethyl)indoline-2,3-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione, focusing on substituent positions, molecular properties, and reported activities:

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- The trifluoromethyl group in this compound significantly increases molecular weight (249.57 vs. ~195 for methyl analogs) and lipophilicity compared to methyl-substituted derivatives (e.g., 4-Chloro-7-methylindoline-2,3-dione) .

- Positional isomerism (e.g., Cl at C4 vs. C5) alters electronic distribution. For example, 5-Chloro-6-(trifluoromethyl)-1H-indole-2,3-dione (Cl at C5) has a higher melting point (210–211°C) than the C4 isomer, suggesting stronger crystal lattice interactions .

Biological Activity Correlations Anticonvulsant Activity: Schiff bases of isatin derivatives (e.g., N-methyl-5-bromo-3-(p-chlorophenylimino)isatin) exhibit potent anticonvulsant activity, suggesting that electron-withdrawing substituents (Cl, CF₃) on the indoline core may enhance efficacy . Receptor Affinity: Indoline-2,3-diones with carbonyl groups (e.g., trifluoromethyl) show selectivity for sigma-2 receptors (Ki < 50 nM), whereas methyl-substituted analogs may favor sigma-1 receptors .

Synthetic Accessibility

- Similar to methods for synthesizing isoindoline-1,3-diones (e.g., 3-Chloro-N-phenyl-phthalimide), the target compound can be prepared via condensation of substituted aldehydes with acetylated precursors under basic conditions .

Actividad Biológica

4-Chloro-6-(trifluoromethyl)indoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the indoline family, characterized by a dione functional group and halogen substitutions that enhance its reactivity and biological activity. The presence of the trifluoromethyl group is particularly noteworthy as it can influence the compound's lipophilicity and interaction with biological targets.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial membrane dissipation and reactive oxygen species (ROS) production.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25.0 | Induction of apoptosis |

| U-87 MG (Brain) | 30.5 | ROS production and mitochondrial disruption |

| MCF-7 (Breast) | 20.0 | Cell cycle arrest and apoptosis |

These findings align with studies indicating that halogenated isatins, including derivatives similar to this compound, show enhanced cytotoxicity compared to their non-halogenated counterparts due to increased lipophilicity and receptor binding affinity .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results indicate potential applications in treating infections caused by resistant bacterial strains.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound triggers apoptosis via mitochondrial pathways, leading to the release of cytochrome c and activation of caspases .

- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Case Studies

- Anticancer Efficacy in Preclinical Models : In a study involving xenograft models of lung cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

- Synergistic Effects with Other Agents : Research has indicated that combining this compound with established chemotherapeutics enhances efficacy against resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance .

Q & A

Q. What are the established synthetic routes for 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and condensation reactions. For example, alkylation at the indoline nitrogen can be achieved using allyl or substituted alkyl halides under anhydrous conditions with a base (e.g., triethylamine) in tetrahydrofuran (THF) . Reaction duration (e.g., 3 days for completion) and stoichiometric ratios of reagents are critical for minimizing byproducts. Monitoring via thin-layer chromatography (TLC) ensures reaction progression, while purification via column chromatography enhances purity . Variations in substituent groups (e.g., allyl vs. octyl chains) require tailored solvent systems and temperature control to optimize yields .

Q. How is this compound characterized structurally, and which spectroscopic techniques are most reliable?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with trifluoromethyl () groups showing distinct F NMR signals .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving challenges such as disorder or twinning. Hydrogen bonding patterns and halogen interactions (e.g., Cl···π) are critical for understanding packing motifs .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation pathways .

Q. What preliminary biological activities have been reported for this compound, and what in vitro models are commonly used?

- Methodological Answer : Indoline-2,3-dione derivatives exhibit antibacterial, antiviral, and enzyme inhibitory activities. For example:

- Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus or Escherichia coli are performed using broth microdilution .

- Antiviral Screening : Derivatives are tested in cell-based models (e.g., Vero cells) for cytopathic effect inhibition, often combined with molecular docking to predict binding to viral proteases .

- Enzyme Inhibition : Targets like carbonic anhydrase are assayed via stopped-flow CO hydration, with IC values calculated .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?

- Methodological Answer : SAR analysis focuses on substituent effects at key positions:

- Position 1 (N-substitution) : Bulky groups (e.g., octyl) enhance lipophilicity, improving membrane permeability but may reduce solubility .

- Position 5 (Chloro) : Electron-withdrawing groups stabilize the indoline core, enhancing electrophilic reactivity for enzyme binding .

- Position 6 (Trifluoromethyl) : The group increases metabolic stability and influences hydrophobic interactions with target proteins .

Example Table :

| Substituent (Position) | Bioactivity Trend | Key Interaction |

|---|---|---|

| Allyl (N1) | Moderate antibacterial | Enhanced membrane penetration |

| Octyl (N1) | High antiviral | Increased hydrophobicity |

| (C6) | Enzyme inhibition | Stabilizes protein-ligand binding |

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL improve data accuracy?

- Methodological Answer : Challenges include:

- Disorder : Flexible or alkyl chains may require splitting into multiple conformers. SHELXL’s PART instruction resolves partial occupancy .

- Twinning : Data from twinned crystals are processed using HKLF5 format in SHELXL, with BASF parameters refining scale factors .

- Hydrogen Bonding : SHELXL’s HFIX command automates hydrogen placement, critical for validating intermolecular interactions .

Q. What computational methods (e.g., DFT) are used to predict electronic properties, and how do they correlate with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculates:

- Electrostatic Potential Maps : Predict reactive sites for electrophilic/nucleophilic attacks, validated via NMR chemical shifts .

- Frontier Molecular Orbitals (HOMO/LUMO) : Correlate with redox behavior observed in cyclic voltammetry .

- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like p38α MAP kinase, cross-validated with IC data .

Q. How to design experiments to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Orthogonal Validation : Combine in vitro enzyme assays with in silico docking (e.g., using PyMol) to confirm mechanistic hypotheses .

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers and statistically significant trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.